![molecular formula C21H21N3O4 B4333698 methyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4333698.png)
methyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
The compound is a derivative of benzimidazole, a heterocyclic compound that has garnered attention due to its diverse pharmacological properties and applications in material science. Benzimidazole derivatives are synthesized through various chemical reactions, often involving the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by modifications to introduce specific functional groups that confer desired properties.
Synthesis Analysis
Synthesis involves complex organic reactions tailored to introduce the specific functional groups present in the compound. A common method for synthesizing benzimidazole derivatives includes the condensation of diamine precursors with carboxylic acid derivatives under specific conditions to form the core benzimidazole structure, followed by further functionalization to introduce the dimethoxyphenyl and dihydropyrimido groups (Arslan et al., 2004).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by their planar, aromatic nature, which allows for strong π-π interactions and hydrogen bonding. This structural aspect is crucial for their interaction with biological targets and materials applications. The dimethoxyphenyl group contributes to the compound's electronic properties, affecting its reactivity and binding capabilities (Zhou Zhi-ming et al., 2004).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including alkylation, acylation, and nitration, which modify their chemical properties for specific applications. The presence of electron-donating groups, such as the methoxy groups, influences the compound's reactivity, making it susceptible to electrophilic substitution reactions (Gürbüz et al., 2016).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallinity, are influenced by the compound's molecular structure. The introduction of substituents like the dimethoxyphenyl group affects the compound's solubility in organic solvents and its thermal stability, which are critical for its application in drug development and materials science (Jung & Park, 1995).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, are determined by the compound's functional groups. The benzimidazole core provides basic sites that can engage in hydrogen bonding and ionic interactions, affecting the compound's behavior in chemical reactions and biological environments (Low et al., 2002).
properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-12-18(20(25)28-4)19(13-9-10-16(26-2)17(11-13)27-3)24-15-8-6-5-7-14(15)23-21(24)22-12/h5-11,19H,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAGWUQYTCJBBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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